2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C17H17NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which include 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that thiq based compounds may inhibit nitric oxide synthase by binding to the heme iron of the enzyme and preventing the conversion of arginine .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, thereby affecting neuronal signaling and function. Additionally, this compound can bind to certain receptors, altering their activity and downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular responses . Furthermore, this compound can affect mitochondrial function and energy metabolism, impacting cellular energy production and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, this compound can activate certain signaling pathways, such as the cAMP-PKA pathway, resulting in changes in gene expression and cellular responses . These molecular interactions and signaling events contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range . Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These metabolic interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for determining the compound’s bioavailability and overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be directed to the nucleus, affecting gene expression and cellular responses . These subcellular localization events are crucial for understanding the compound’s mechanism of action and overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the desired tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced tetrahydroisoquinoline compounds, and substituted benzyl derivatives .
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
Uniqueness
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carboxylic acid functionality contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQLZRGVJWNFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653338 | |
Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-29-3 | |
Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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